Cas no 897957-06-1 (6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one)

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one structure
897957-06-1 structure
Product Name:6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
N.o CAS:897957-06-1
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD25542196
CID:2145471
PubChem ID:58006048
Update Time:2024-10-26

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Propriedades químicas e físicas

Nomes e Identificadores

    • 6-bromo-1-methyl-1,3-dihydro-indol-2-one
    • 6-Bromo-1-methylindolin-2-one
    • 6-Bromo-1-methyl-2,3-dihydro-1H-indol-2-one
    • UUQLZGHQLZAFHD-UHFFFAOYSA-N
    • SB15909
    • FCH2346450
    • AK342086
    • AX8302042
    • 6-BROMO-1-METHYL-3H-INDOL-2-ONE
    • 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-methyl-
    • 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one (ACI)
    • CS-0054458
    • 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
    • DB-317976
    • MFCD25542196
    • 6-bromo-1-methyl-1,3-dihydro-2H-indol-2-one
    • 897957-06-1
    • SY119942
    • SCHEMBL290257
    • DTXSID701263125
    • XKB95706
    • AKOS023598911
    • DS-12332
    • 6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
    • MDL: MFCD25542196
    • Inchi: 1S/C9H8BrNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3
    • Chave InChI: UUQLZGHQLZAFHD-UHFFFAOYSA-N
    • SMILES: O=C1CC2C(=CC(=CC=2)Br)N1C

Propriedades Computadas

  • Massa Exacta: 224.97893g/mol
  • Massa monoisotópica: 224.97893g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 207
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 20.3
  • XLogP3: 1.6

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H317
  • Declaração de Advertência: P280
  • Condição de armazenamento:Sealed in dry,2-8°C

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS094-250mg
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
897957-06-1 95%
250mg
648CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS094-5g
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
897957-06-1 95%
5g
6182CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS094-50mg
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
897957-06-1 95%
50mg
139.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS094-1g
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
897957-06-1 95%
1g
1530.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS094-200mg
6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
897957-06-1 95%
200mg
427.0CNY 2021-07-10
Chemenu
CM246116-250mg
6-Bromo-1-methylindolin-2-one
897957-06-1 95%
250mg
$*** 2023-05-29
Chemenu
CM246116-1g
6-Bromo-1-methylindolin-2-one
897957-06-1 95%
1g
$146 2024-07-21
Chemenu
CM246116-5g
6-Bromo-1-methylindolin-2-one
897957-06-1 95%
5g
$535 2024-07-21
abcr
AB448472-250 mg
6-Bromo-1-methylindolin-2-one; .
897957-06-1
250MG
€166.80 2023-07-18
abcr
AB448472-1 g
6-Bromo-1-methylindolin-2-one; .
897957-06-1
1g
€290.50 2023-07-18

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) ;  rt → 130 °C; 3 h, 130 °C
Referência
3-Carboxamide oxindoles as 1,3-C,N-bisnucleophiles for the highly diastereoselective synthesis of CF3-containing spiro-δ-lactam oxindoles featuring acyl at the ortho-position of spiro carbon atom
Zhao, Hongcai; Zhang, Zhengbing; Lu, Wenhua; Han, Pan; Wang, Wei; et al, Tetrahedron Letters, 2021, 83,

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) ;  4 h, reflux
Referência
Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles
Wang, Jinge; Osman, Siyitemer; Lu, Xinjiang; Chen, Junyi; Xia, Xu-Dong, Heterocyclic Communications, 2020, 26(1), 168-175

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  24 h, 90 °C
Referência
Substrates as Electron-Donor Precursors: Synthesis of Naphtho-Fused Oxindoles via Benzannulation of 2-Halobenzaldehydes and Indolin-2-ones
Jia, Feng-Cheng; Xu, Cheng; Zhou, Zhi-Wen; Cai, Qun; Wu, Yan-Dong; et al, Organic Letters, 2016, 18(20), 5232-5235

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) ;  reflux
Referência
Organocatalytic Asymmetric Conjugate Addition of 2-Oxindole-3-Carboxylate Esters to 2-Phthalimido Acrylates: Efficient Synthesis of Cγ-tetrasubstituted α-Amino Acid Derivatives
Gao, Juan; Chen, Jia-Rong; Duan, Shu-Wen; Li, Tian-Ren; Lu, Liang-Qiu; et al, Asian Journal of Organic Chemistry, 2014, 3(4), 530-535

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) ;  1.5 - 2 h, 130 °C; 130 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
N-Heterocyclic carbene catalyzed desymmetrization of diols: access to enantioenriched oxindoles having a C3-quaternary stereocenter
Dutta, Sourav; Porey, Arka; Guin, Joyram, Chemical Communications (Cambridge, 2023, 59(38), 5771-5774

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, reflux
Referência
Ligand-Controlled Palladium-Catalyzed Asymmetric [4+3] and [2+3] Annulation Reactions of Spirovinylcyclopropyl Oxindoles with o-Quinone Methides
Zhang, Xiyuan; Zhang, Cong; Jiang, Bo; Gao, Yanfeng; Xu, Xiufang ; et al, Organic Letters, 2022, 24(16), 3097-3101

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) ;  1 h, reflux
Referência
Cinchona-alkaloid-catalyzed enantioselective hydroxymethylation of 3-fluorooxindoles with paraformaldehyde
Zhao, Jian-bo; Ren, Xinfeng; Zheng, Bu-quan; Ji, Jian; Qiu, Zi-bin; et al, Journal of Fluorine Chemistry, 2018, 215, 44-51

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) ;  3 h, 130 °C
Referência
Autoxidation/Aldol Tandem Reaction of 2-Oxindoles with Ketones: A Green Approach for the Synthesis of 3-Hydroxy-2-Oxindoles
Zhang, Qing-Bao; Jia, Wen-Liang; Ban, Yong-Liang; Zheng, Yong; Liu, Qiang; et al, Chemistry - A European Journal, 2016, 22(8), 2595-2598

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Raw materials

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preparation Products

Fornecedores recomendados
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd